Triclabendazole sulfoxide

描述

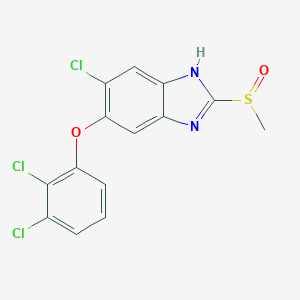

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfinyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3N2O2S/c1-22(20)14-18-9-5-8(16)12(6-10(9)19-14)21-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABQPFWIQFRJSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905640 | |

| Record name | 6-Chloro-5-(2,3-dichlorophenoxy)-2-(methylsulfinyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100648-13-3 | |

| Record name | Triclabendazole sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100648133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-5-(2,3-dichlorophenoxy)-2-(methylsulfinyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 100648-13-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICLABENDAZOLE SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY3O5E011U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Triclabendazole Sulfoxide Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of triclabendazole sulfoxide powder. This compound is the primary and active metabolite of the anthelmintic drug triclabendazole, crucial for its efficacy against parasitic flatworms, particularly Fasciola hepatica (liver fluke). A thorough understanding of its physicochemical characteristics is fundamental for research, formulation development, and quality control.

Core Physicochemical Properties

This compound is characterized as a white to off-white crystalline powder.[1][2] Its stability and handling in a laboratory setting are contingent on these properties.

General and Physical Properties

The fundamental physical and chemical identification parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉Cl₃N₂O₂S | [2][3] |

| Molecular Weight | 375.66 g/mol | [1][2][3] |

| Appearance | White to off-white solid/powder | [1][2] |

| Melting Point | 189-194 °C (with decomposition) | [1][4][5] |

| Relative Density | 1.69 | [3] |

Solubility Profile

The solubility of this compound is a critical factor for its formulation and in-vitro testing. It is practically insoluble in water but shows solubility in various organic solvents.

| Solvent | Solubility | Notes | Source |

| Water | Insoluble | - | [1] |

| Ethanol | Soluble | - | [1] |

| Acetone | Soluble | - | [1] |

| DMSO | 70 mg/mL (186.34 mM) | Sonication is recommended | [3] |

| DMSO | 100 mg/mL (266.20 mM) | Ultrasonic assistance may be needed | [2] |

| Acetonitrile | Slightly Soluble | - | [4] |

| Methanol | Slightly Soluble | - | [4] |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.65 mM) | Clear solution | [2] |

| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (6.65 mM) | Clear solution | [2] |

Chemical and Pharmacokinetic Parameters

These parameters are essential for understanding the compound's behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| XlogP | 4.4 | [6] |

| Polar Surface Area | 74.2 Ų | [6] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 1 | [7] |

| Rotatable Bond Count | 3 | [7] |

| pKa (Strongest Acidic) | 10.46 (Predicted) | [7] |

| pKa (Strongest Basic) | 4.54 (Predicted) | [7] |

Metabolic Pathway and Mechanism of Action

Triclabendazole is a prodrug that is rapidly metabolized in the body to its active sulfoxide form. This is followed by further oxidation to the sulfone metabolite. The sulfoxide is considered the primary fasciolicidal agent.[8]

References

- 1. Buy this compound | 100648-13-3 [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | BCRP | Parasite | TargetMol [targetmol.com]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 100648-13-3・this compound Standard・205-17401[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. This compound | C14H9Cl3N2O2S | CID 127657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

Synthesis and purification of triclabendazole sulfoxide from triclabendazole

An In-depth Technical Guide to the Synthesis and Purification of Triclabendazole Sulfoxide from Triclabendazole

Introduction

Triclabendazole (TCBZ) is a potent benzimidazole anthelmintic agent, highly effective against the liver flukes Fasciola hepatica and Fasciola gigantica.[1] In vivo, triclabendazole is a prodrug that is rapidly metabolized in the liver to its active metabolites, primarily this compound (TCBZ-SO) and, to a lesser extent, triclabendazole sulfone (TCBZ-SO₂).[1][2] The sulfoxide metabolite is the principal active moiety responsible for the flukicidal activity.[3] TCBZ-SO exerts its effect by binding to β-tubulin, which inhibits the polymerization of microtubules essential for the parasite's cellular structure and function, ultimately leading to its death.[1][4]

The synthesis and purification of this compound are critical for various applications, including the development of analytical standards, in vitro biological assays, and the formulation of veterinary and human pharmaceuticals. This guide provides a comprehensive overview of the chemical synthesis of TCBZ-SO from TCBZ, detailing established oxidation methods, purification protocols, and relevant biological pathways.

Chemical Synthesis: Oxidation of Triclabendazole

The conversion of triclabendazole to this compound is achieved through the selective oxidation of the methylthio group. Several oxidizing agents can be employed for this transformation, with the choice of reagent influencing reaction conditions, yield, and selectivity.

Key Oxidation Methods

-

Hydrogen Peroxide with Vanadium Pentoxide (H₂O₂/V₂O₅): This catalytic method is widely used due to its scalability and environmental safety.[5] Vanadium pentoxide activates the hydrogen peroxide, facilitating a nucleophilic attack on the sulfur atom of triclabendazole.[5] The reaction is typically performed in alcoholic solvents like methanol or ethanol.[5]

-

m-Chloroperbenzoic Acid (MCPBA): MCPBA is a stronger oxidizing agent that can effectively convert triclabendazole to its sulfoxide.[3][6] This method is often used when other milder reagents fail or are less efficient.[3] However, careful control of stoichiometry and temperature is necessary to prevent over-oxidation to the corresponding sulfone.

-

Sodium Periodate (NaIO₄): While effective for oxidizing other benzimidazole sulfides like albendazole and fenbendazole, sodium periodate in an acidic medium is not as effective for the S-oxidation of 2-methylthiobenzimidazole derivatives such as triclabendazole.[3][6]

Summary of Synthesis Data

The following table summarizes quantitative data for common synthesis methods, with estimated yields based on patent procedures.

| Oxidizing Agent | Catalyst | Solvent | Temperature | Estimated Yield | Reference |

| Hydrogen Peroxide (H₂O₂) | Vanadium Pentoxide (V₂O₅) | Methanol | 20–30°C | ~90% | [5] |

| Hydrogen Peroxide (H₂O₂) | Vanadium Pentoxide (V₂O₅) | Ethanol | 25–30°C | ~85% | [5] |

| m-Chloroperbenzoic Acid (MCPBA) | None | Dichloromethane | Room Temperature | ~80% | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of this compound.

Protocol 1: Synthesis via H₂O₂/V₂O₅ Catalytic Oxidation

This protocol is adapted from established methods utilizing a vanadium catalyst.[5]

Materials:

-

Triclabendazole (TCBZ)

-

Methanol or Ethanol

-

Vanadium Pentoxide (V₂O₅, 0.2–0.5% w/w)

-

30% Hydrogen Peroxide (H₂O₂) solution

-

Sodium Sulfite (Na₂SO₃)

-

Acetone

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve triclabendazole in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask at a controlled temperature between 20–30°C.[5]

-

Catalyst Addition: Add a catalytic amount of vanadium pentoxide (0.2–0.5% w/w) to the solution.

-

Oxidation: While stirring vigorously, add a 30% hydrogen peroxide solution dropwise using a dropping funnel. Maintain the reaction temperature between 20-35°C.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, add sodium sulfite to the mixture to neutralize any excess hydrogen peroxide.[5] This prevents further oxidation to the sulfone.

-

Crystallization: Allow the mixture to cool, promoting the crystallization of the crude this compound.

-

Filtration: Isolate the wet product by filtering the crystalline solid.

Protocol 2: Purification of this compound

This protocol outlines the steps to purify the crude product obtained from the synthesis.

Procedure:

-

Catalyst Removal: Transfer the crude product to a flask, add acetone, and heat the mixture to reflux.[5] The V₂O₅ catalyst will precipitate and can be removed by hot filtration.[5]

-

Recrystallization: The filtered acetone solution contains the dissolved product. Concentrate the solution and allow it to cool.

-

Final Recrystallization: Perform a final recrystallization using methanol to obtain pure, white crystals of this compound.[5] Isopropanol can also be used for this final purification step.[5]

-

Drying: Dry the purified crystals under a vacuum to remove residual solvent.

Summary of Purification Steps

| Step | Purpose | Solvent/Reagent | Reference |

| Sodium Sulfite Addition | Neutralize excess H₂O₂ to prevent sulfone formation | Aqueous Solution | [5] |

| Acetone Reflux | Remove V₂O₅ catalyst | Acetone | [5] |

| Methanol Recrystallization | Isolate and purify the final TCBZ-SO product | Methanol | [5] |

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of TCBZ-SO.

Metabolic Pathway of Triclabendazole

This diagram shows the in vivo metabolic conversion of triclabendazole.

References

- 1. What is the mechanism of Triclabendazole? [synapse.patsnap.com]

- 2. fao.org [fao.org]

- 3. scielo.org.mx [scielo.org.mx]

- 4. medkoo.com [medkoo.com]

- 5. Buy this compound | 100648-13-3 [smolecule.com]

- 6. Studies on the Selective S-oxidation of Albendazole, Fenbendazole, Triclabendazole, and Other Benzimidazole Sulfides [scielo.org.mx]

Pharmacokinetics of Triclabendazole Sulfoxide in Sheep Plasma: A Technical Guide

Executive Summary

Triclabendazole (TCBZ) is a cornerstone of anthelmintic therapy against Fasciola hepatica (liver fluke) in sheep and other ruminants. Its efficacy is not derived from the parent drug but from its active metabolites, primarily triclabendazole sulfoxide (TCBZ-SO). A thorough understanding of the pharmacokinetic profile of TCBZ-SO in sheep is critical for optimizing dosage regimens, ensuring sustained therapeutic concentrations, and managing the growing concern of anthelmintic resistance. This technical guide provides an in-depth analysis of the metabolic pathways, pharmacokinetic parameters, and experimental methodologies related to TCBZ-SO in ovine plasma. Following oral administration, TCBZ undergoes extensive first-pass metabolism in the liver, converting to TCBZ-SO and subsequently to triclabendazole sulfone (TCBZ-SO2). The rumen acts as a reservoir, leading to a prolonged absorption phase and sustained plasma concentrations of the metabolites. TCBZ-SO exhibits a high affinity for plasma albumin, which significantly extends its elimination half-life, a key factor in its flukicidal activity. This document synthesizes quantitative data from multiple studies into comparative tables, details common experimental protocols for pharmacokinetic analysis, and utilizes graphical visualizations to illustrate complex processes, serving as a comprehensive resource for researchers, veterinarians, and pharmaceutical scientists.

Metabolic Pathway of Triclabendazole in Sheep

Upon oral administration, triclabendazole (TCBZ) is absorbed from the gastrointestinal tract and rapidly undergoes extensive first-pass metabolism in the liver.[1][2] The parent TCBZ drug is typically not detected in plasma, indicating its complete removal from portal blood during this initial pass.[1][2][3] The primary metabolic process is oxidation, which occurs in two main steps:

-

Sulphoxidation: TCBZ is first oxidized to its active sulfoxide metabolite, this compound (TCBZ-SO). This conversion is the crucial step for generating the compound's potent flukicidal activity.[4] The flavin-monooxygenase (FMO) system is the principal enzymatic pathway responsible for this reaction, with the cytochrome P450 system playing a lesser role.[5]

-

Sulphonation: The active TCBZ-SO is further oxidized to the inactive sulfone metabolite, triclabendazole sulphone (TCBZ-SO2).[5][6] Both FMO and cytochrome P450 enzyme systems participate in this second oxidation step.[5]

In addition to these primary steps, hydroxylation of the parent drug and its sulfoxide and sulfone metabolites can occur in the liver. These hydroxylated derivatives are then predominantly secreted into the bile as sulfate and glucuronide conjugates.[6][7][8]

Pharmacokinetic Profile of this compound

The pharmacokinetic behavior of TCBZ-SO in sheep is characterized by slow absorption and a long elimination half-life, which are crucial for its efficacy against both mature and immature liver flukes.

2.1 Absorption Following oral or intraruminal administration, the absorption of TCBZ is significantly influenced by the rumen, which acts as a physiological reservoir.[2][9] This creates a slow-release effect, resulting in a prolonged appearance of TCBZ-SO in the systemic circulation that resembles a zero-order absorption process.[2][9]

2.2 Distribution TCBZ-SO and TCBZ-SO2 are the only metabolites consistently recovered in the bloodstream.[6][8] A key feature of their distribution is extensive binding to plasma proteins, particularly albumin, with binding percentages reported to be over 90%.[1][6][8] This strong protein binding limits the metabolites' diffusion into tissues, reduces their clearance rate, and contributes significantly to their long persistence and residence time in the plasma.[1]

2.3 Elimination The elimination of TCBZ and its metabolites occurs predominantly via the feces, with only a small fraction of the administered dose recovered in urine.[7][10] The primary route of excretion is through the bile, where hydroxylated and conjugated forms of the metabolites are secreted.[6][7]

2.4 Key Pharmacokinetic Parameters The tables below summarize the key pharmacokinetic parameters for TCBZ-SO in sheep plasma following a standard oral dose of 10 mg/kg.

Table 1: this compound (TCBZ-SO) Pharmacokinetic Parameters in Sheep

| Parameter | Value (Mean ± SD) | Reference |

| Cmax (µg/mL) | 12.7 ± 2.16 | [1] |

| > 13 | [6] | |

| 10.8 | [8] | |

| Tmax (hours) | 22.0 ± 3.10 | [1] |

| 18 | [6] | |

| 24 | [7] | |

| 18 - 22 | [8] | |

| AUC₀-∞ (µg·h/mL) | 512.7 ± 101.5 | [1] |

| t½ (hours) | 15.5 ± 2.93 | [1] |

| 22.4 | [9] | |

| ~26 (48-168h phase) | [7] | |

| MRT (hours) | 33.8 ± 4.68 | [1] |

Experimental Protocols for Pharmacokinetic Analysis

The determination of TCBZ-SO pharmacokinetics in sheep involves a standardized workflow encompassing animal handling, sample collection, and bioanalytical quantification.

3.1 Animal Studies

-

Subjects: Healthy adult sheep (e.g., Corriedale breed) are typically used.[2][9] Animals are acclimatized to experimental conditions for a period of at least two weeks before the study.[2]

-

Housing: Animals are housed in pens with controlled access to feed and water.

-

Dosing: A commercial suspension of TCBZ is administered as a single oral or intraruminal dose, typically at 10 mg/kg body weight.[2][6][8][9]

3.2 Sample Collection and Processing

-

Blood Sampling: Blood samples are collected from the jugular vein into heparinized tubes.[2]

-

Sampling Schedule: A typical schedule includes a pre-treatment sample (0 hours) followed by collections at multiple time points post-administration, such as 2, 4, 8, 12, 18, 24, 36, 48, 72, 96, and 120 hours.[2]

-

Plasma Separation: Plasma is separated by centrifugation of the whole blood shortly after collection.

-

Storage: The resulting plasma samples are stored frozen at -20°C or lower until bioanalysis.[2]

3.3 Bioanalytical Methodology

-

Techniques: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a well-established method for quantifying TCBZ metabolites.[6][8][9] More recently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been employed for its high selectivity and sensitivity.[4][11]

-

Sample Preparation: To remove interfering substances, plasma samples undergo an extraction process before analysis. Common methods include:

-

Method Validation: The analytical method must be validated for selectivity, linearity, precision, accuracy, and stability to ensure reliable and reproducible results, often following guidelines from organizations like the VICH.[11][12][13] The limit of quantification (LOQ) for TCBZ-SO is typically in the range of 0.03 µg/mL.[2]

Conclusion and Implications

The pharmacokinetic profile of this compound in sheep is defined by its slow, sustained absorption, extensive plasma protein binding, and consequently, a long elimination half-life. These characteristics are fundamental to its high efficacy, as they ensure the liver fluke is exposed to therapeutic concentrations of the active metabolite for an extended period. The detailed experimental protocols and consolidated data presented in this guide provide a robust framework for future research, the development of novel formulations, and the establishment of effective strategies to mitigate the development of anthelmintic resistance. A comprehensive understanding of these pharmacokinetic principles is indispensable for the scientific and veterinary communities dedicated to maintaining the health and productivity of sheep.

References

- 1. researchgate.net [researchgate.net]

- 2. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 3. [Comparative pharmacokinetics of triclabendazole in camels and sheep] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. akjournals.com [akjournals.com]

- 5. Assessment of the main metabolism pathways for the flukicidal compound triclabendazole in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The kinetics of triclabendazole disposition in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. researchgate.net [researchgate.net]

- 10. fao.org [fao.org]

- 11. researchgate.net [researchgate.net]

- 12. Determination of triclabendazole in cattle plasma as its sulphoxide and sulphone metabolites by rotating disk sorptive extraction combined with high-performance liquid chromatography and its application to pharmacokinetic studies [repositorio.uchile.cl]

- 13. DETERMINATION OF TRICLABENDAZOLE IN CATTLE PLASMA AS ITS SULPHOXIDE AND SULPHONE METABOLITES BY ROTATING DISK SORPTIVE EXTRACTION COMBINED WITH HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY AND ITS APPLICATION TO PHARMACOKINETIC STUDIES | Journal of the Chilean Chemical Society [jcchems.com]

In Vitro Metabolism of Triclabendazole to its Sulfoxide Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of the anthelmintic drug triclabendazole (TCBZ) to its primary active metabolite, triclabendazole sulfoxide (TCBZSO). The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways involved.

Introduction

Triclabendazole is a halogenated benzimidazole compound widely used against the liver fluke Fasciola hepatica. Its efficacy is largely attributed to its rapid conversion to the pharmacologically active sulfoxide metabolite. Understanding the in vitro metabolic pathways of this conversion is crucial for drug development, efficacy optimization, and predicting potential drug-drug interactions. The primary enzymatic systems responsible for this sulfoxidation are the Flavin-containing monooxygenases (FMOs) and the Cytochrome P450 (CYP) superfamily.

Enzymatic Pathways of Triclabendazole Sulfoxidation

The biotransformation of triclabendazole to this compound is a critical activation step. In vitro studies using various experimental systems, primarily liver microsomes, have elucidated the roles of two major enzyme families in this process.

Flavin-Containing Monooxygenase (FMO) System

In veterinary species such as sheep, the FMO system is the predominant enzymatic pathway for the sulfoxidation of triclabendazole.[1] Studies using sheep liver microsomes have demonstrated that inactivation of FMO or the presence of the FMO substrate methimazole leads to a significant reduction in the formation of this compound.[1] Specifically, inactivation of the FMO system resulted in a 77% inhibition of TCBZ sulfoxidation, while the presence of methimazole caused a 71% inhibition.[1]

Cytochrome P450 (CYP) System

While the FMO system is primary in some species, the CYP system also contributes to triclabendazole sulfoxidation.[1] In humans, in vitro studies indicate that CYP1A2 is the main enzyme responsible for this metabolic step, with smaller contributions from CYP2C9, CYP2C19, CYP2D6, and CYP3A.[2] The involvement of the CYP system is further supported by inhibition studies using piperonyl butoxide, a general CYP inhibitor, which reduced TCBZ sulfoxidative metabolism by 24% in sheep liver microsomes.[1]

The metabolic conversion of triclabendazole to its sulfoxide and subsequently to its sulfone metabolite can be visualized as follows:

Quantitative Data on In Vitro Metabolism

The following tables summarize the key quantitative data from in vitro studies on triclabendazole metabolism.

Table 1: Metabolic Rates of Triclabendazole and its Metabolites in Sheep Liver Microsomes

| Substrate | Metabolite | Metabolic Rate (nmol/min/mg protein) | Reference |

| Triclabendazole | This compound | Significantly greater than TCBZSO sulfonation | [3][4][5] |

| This compound | Triclabendazole Sulphone | 0.12 ± 0.01 | [4] |

| Triclabendazole | Triclabendazole Sulphone | 0.028 ± 0.005 | [4] |

Table 2: Inhibition of Triclabendazole Sulfoxidation in Sheep Liver Microsomes

| Inhibitor/Condition | Target Enzyme System | % Inhibition of TCBZSO Formation | Reference |

| FMO Inactivation | FMO | 77% | [1] |

| Methimazole (MTZ) | FMO | 71% | [1] |

| Piperonyl Butoxide (PB) | Cytochrome P450 | 24% | [1] |

Table 3: IC50 Values for Inhibition of Human CYP Isoforms by Triclabendazole and its Metabolites

| Compound | CYP Isoform | IC50 (µM) | Reference |

| Triclabendazole | CYP1A2 | 1.07 | [6][7] |

| CYP2C8 | 3.31 | [6][7] | |

| CYP2C9 | 1.17 | [6][7] | |

| CYP2C19 | 0.25 | [6][7] | |

| CYP3A4 | 15.11 | [6][7] | |

| This compound | CYP1A2 | 4.19 | [6][7] |

| CYP2C8 | 8.95 | [6][7] | |

| CYP2C9 | 1.95 | [6][7] | |

| CYP2C19 | 0.22 | [6][7] | |

| Triclabendazole Sulphone | CYP2C8 | 1.05 | [6][7] |

| CYP2C9 | 0.69 | [6][7] |

Experimental Protocols

The following sections provide a generalized methodology for studying the in vitro metabolism of triclabendazole based on published literature.

Preparation of Liver Microsomes

-

Source: Obtain liver tissue from the species of interest (e.g., sheep, human).

-

Homogenization: Mince the liver tissue and homogenize in a cold buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Centrifugation: Perform differential centrifugation to isolate the microsomal fraction. This typically involves a low-speed spin to remove cell debris and nuclei, followed by a high-speed ultracentrifugation to pellet the microsomes.

-

Washing and Storage: Wash the microsomal pellet with buffer and resuspend to a desired protein concentration. Store at -80°C until use.

-

Protein Quantification: Determine the protein concentration of the microsomal preparation using a standard method such as the Bradford assay.

In Vitro Incubation Assay

The following diagram illustrates a typical workflow for an in vitro metabolism experiment.

-

Incubation Mixture: Prepare an incubation mixture containing:

-

Liver microsomes (e.g., 1 mg/mL protein) or recombinant human CYP enzymes (e.g., 100 pmol/mL).

-

100 mM potassium phosphate buffer (pH 7.4).

-

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.[6]

-

Initiation of Reaction: Add the test compound (triclabendazole, final concentration typically 1-30 µM) to the mixture.[4][6] Start the reaction by adding a cofactor, such as 1 mM NADPH.[6]

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 0, 10, 20, 30 minutes).[6]

-

Termination: Stop the reaction by adding a quenching solvent, such as acetonitrile, often containing an internal standard for analysis.[6]

-

Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated protein.

-

Analysis: Analyze the supernatant for the presence of triclabendazole and its metabolites using a validated analytical method.

Analytical Method - High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

-

Column: A C18 reversed-phase column is commonly employed.

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium acetate) is often used for separation.

-

Detection: Detection of triclabendazole and its metabolites is typically performed at a wavelength of 300 nm.[8]

-

Quantification: The concentrations of the parent drug and its metabolites are determined by comparing their peak areas to those of a standard curve.

Conclusion

The in vitro metabolism of triclabendazole to its active sulfoxide metabolite is a complex process involving both FMO and CYP enzyme systems, with the predominant pathway varying by species. The quantitative data and methodologies presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development. A thorough understanding of these metabolic pathways is essential for optimizing the therapeutic efficacy of triclabendazole and for assessing its potential for drug-drug interactions.

References

- 1. Assessment of the main metabolism pathways for the flukicidal compound triclabendazole in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Triclabendazole biotransformation and comparative diffusion of the parent drug and its oxidized metabolites into Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole, Aldicarb, Methiocarb, Montelukast and Ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole , Aldicarb, Methiocarb, Montelukast and Ziprasidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Triclabendazole sulfoxide role in inhibiting parasite ABCG2/BCRP transporters

An In-Depth Technical Guide on the Role of Triclabendazole Sulfoxide in Inhibiting Parasite ABCG2/BCRP Transporters

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP), is a critical mediator of multidrug resistance in both cancer cells and parasites.[1][2][3] By actively extruding a wide range of xenobiotics, ABCG2 reduces the intracellular concentration and efficacy of therapeutic agents.[4][5] The anthelmintic drug triclabendazole (TCBZ) and its primary active metabolite, this compound (TCBZSO), have been identified as potent inhibitors of this transporter.[1][6] This technical guide provides a comprehensive overview of the inhibitory action of this compound on ABCG2/BCRP transporters, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows. This information is crucial for understanding drug resistance in parasites and for the development of strategies to overcome it.

Introduction to ABCG2/BCRP and Triclabendazole

ABCG2/BCRP is a transmembrane protein that utilizes the energy from ATP hydrolysis to transport a diverse array of substrates out of cells.[7][8] This efflux mechanism plays a significant role in the pharmacokinetics of many drugs, affecting their absorption, distribution, and excretion.[2][4] In parasites, the overexpression of ABC transporters is a recognized mechanism of resistance to anthelmintic drugs.[3][9]

Triclabendazole is a halogenated benzimidazole derivative and the drug of choice for treating fascioliasis (liver fluke infections) in both livestock and humans.[1] Following administration, triclabendazole is rapidly metabolized in the host to its active sulfoxide (TCBZSO) and sulfone (TCBZSO₂) metabolites.[1] While its primary anthelmintic action involves binding to parasite β-tubulin and disrupting microtubule formation, recent evidence has highlighted a secondary role for its metabolites as inhibitors of ABCG2 transporters.[1][10]

Quantitative Data on ABCG2 Inhibition

The inhibitory effects of this compound and its related metabolites on ABCG2 have been quantified through various in vitro and in vivo studies. The data presented below is primarily derived from the key research conducted by Barrera et al. (2012).[1]

Table 1: In Vitro Inhibition of Mitoxantrone Accumulation by TCBZSO and TCBZSO₂

Mitoxantrone is a known fluorescent substrate of ABCG2. Inhibition of the transporter leads to increased intracellular accumulation of mitoxantrone, which can be quantified. The following table summarizes the inhibitory potency of TCBZSO and TCBZSO₂ in Madin-Darby canine kidney (MDCK-II) cells engineered to express either murine (Abcg2) or human (ABCG2) transporters.[1]

| Compound | Transporter | Concentration Range (µM) | Inhibitory Potency (%) | Strongest Inhibition Concentration (µM) |

| TCBZSO | Murine Abcg2 | 5 - 25 | 40 - 55 | 25 µM (40%) |

| TCBZSO | Human ABCG2 | 5 - 25 | 40 - 55 | 10 µM (55%) |

| TCBZSO₂ | Murine Abcg2 | 5 - 25 | 40 - 55 | 25 µM (55%) |

| TCBZSO₂ | Human ABCG2 | 5 - 25 | 40 - 55 | 5 µM (55%) |

| Data sourced from Barrera et al. (2012).[1] |

Table 2: Inhibition of Transepithelial Transport of ABCG2 Substrates

This table shows the effect of TCBZSO and TCBZSO₂ on the transport of the antibacterial agents nitrofurantoin and danofloxacin across cell monolayers. A reduction in transport indicates inhibition of ABCG2.

| Compound (at 15 µM) | Substrate | Transporter | Inhibition Level |

| TCBZSO / TCBZSO₂ | Nitrofurantoin | Murine Abcg2 | Moderate |

| TCBZSO / TCBZSO₂ | Nitrofurantoin | Human ABCG2 | Complete |

| TCBZSO / TCBZSO₂ | Danofloxacin | Murine Abcg2 | Moderate |

| TCBZSO / TCBZSO₂ | Danofloxacin | Human ABCG2 | Complete |

| Data sourced from Barrera et al. (2012).[1] |

Table 3: In Vivo Effects of TCBZSO Administration in Mice

These experiments demonstrate the physiological impact of ABCG2 inhibition by TCBZSO.

| Effect Measured | ABCG2 Substrate | Outcome of TCBZSO Co-administration |

| Secretion into Milk | Nitrofurantoin | Inhibited by more than 2-fold |

| Plasma Levels | Sulfasalazine | Increased by more than 1.5-fold |

| Data sourced from Barrera et al. (2012).[6] |

Mechanism of ABCG2/BCRP Inhibition

This compound acts as a direct inhibitor of the ABCG2 transporter.[1] By binding to the transporter protein, it competitively or non-competitively prevents the binding and subsequent efflux of substrate molecules.[5] This inhibition leads to an increased intracellular concentration of co-administered drugs that are ABCG2 substrates, potentially overcoming parasite resistance or altering the drug's pharmacokinetic profile.[1][2]

Key Experimental Protocols

The following protocols are based on the methodologies described by Barrera et al. (2012).[1]

Mitoxantrone Accumulation Assay

This assay is used to measure the inhibitory effect of a compound on ABCG2 function by quantifying the intracellular accumulation of a fluorescent substrate.

-

Cell Lines:

-

Parental MDCK-II cells (control, low ABCG2 expression).

-

MDCK-II cells transduced with and overexpressing murine Abcg2.

-

MDCK-II cells transduced with and overexpressing human ABCG2.

-

-

Reagents:

-

Mitoxantrone (10 µM working solution).

-

This compound (TCBZSO) and Sulfone (TCBZSO₂) at various concentrations (e.g., 0.01 to 25 µM).

-

Ko143 (1 µM), a known potent ABCG2 inhibitor (positive control).

-

Opti-MEM medium.

-

-

Protocol:

-

Seed cells in appropriate culture plates and grow to confluence.

-

Pre-incubate cells with different concentrations of TCBZSO, TCBZSO₂, or Ko143 for a specified time (e.g., 10 minutes).

-

Add mitoxantrone (10 µM) to the medium and incubate for a defined period (e.g., 1 hour) at 37°C.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular mitoxantrone.

-

Lyse the cells to release intracellular contents.

-

Measure the intracellular mitoxantrone fluorescence using a fluorometer or flow cytometer.

-

Calculate the inhibitory potency relative to the control (no inhibitor) and the positive control (Ko143).[4]

-

ATPase Assay

This biochemical assay measures the rate of ATP hydrolysis by ABCG2, which is coupled to substrate transport. Inhibitors can modulate this activity.

-

Materials:

-

Membrane vesicles enriched with human ABCG2.

-

TCBZ, TCBZSO, and TCBZSO₂ at various concentrations (e.g., >1 µM).

-

ATP.

-

Reagents for colorimetric detection of inorganic phosphate (Pi).

-

-

Protocol:

-

Incubate the ABCG2-enriched membranes with the test compounds (TCBZ, TCBZSO, TCBZSO₂) at 37°C.

-

Initiate the reaction by adding ATP.

-

Allow the reaction to proceed for a set time.

-

Stop the reaction.

-

Quantify the amount of inorganic phosphate (Pi) released using a colorimetric assay.

-

An increase or decrease in Pi release compared to the basal level indicates an interaction between the compound and the ABCG2 ATPase activity.[1]

-

Transepithelial Transport Assay

This assay assesses the ability of a compound to inhibit the directional transport of a substrate across a polarized cell monolayer.

-

Cell Lines:

-

MDCK-II cells (parental, murine Abcg2, human ABCG2) grown on permeable supports (e.g., Transwell inserts) to form a tight monolayer.

-

-

Reagents:

-

ABCG2 substrates (e.g., nitrofurantoin, danofloxacin).

-

TCBZSO and TCBZSO₂ (e.g., 15 µM).

-

-

Protocol:

-

Grow cells on permeable supports until a confluent, polarized monolayer is formed.

-

Add the ABCG2 substrate to either the apical (top) or basolateral (bottom) chamber.

-

Add the inhibitor (TCBZSO or TCBZSO₂) to both chambers.

-

Incubate for a set period (e.g., 4 hours).

-

Take samples from the opposite chamber at various time points.

-

Quantify the concentration of the substrate in the samples using a suitable method (e.g., HPLC).

-

Calculate the net transepithelial flux and the transport ratio (apical-to-basolateral vs. basolateral-to-apical) to determine the extent of inhibition.[1]

-

Significance and Future Directions

The inhibition of ABCG2/BCRP by this compound has several important implications:

-

Overcoming Drug Resistance: TCBZSO could potentially be used as a chemosensitizer to reverse ABCG2-mediated resistance to other anthelmintics in parasites. This could restore the efficacy of drugs that are currently ineffective due to transporter-mediated efflux.[3]

-

Drug-Drug Interactions: The inhibitory action of TCBZSO on ABCG2 highlights the potential for significant drug-drug interactions.[1] Co-administration of triclabendazole with other drugs that are ABCG2 substrates could lead to altered pharmacokinetics, potentially causing increased toxicity or modified efficacy.[4][6] This is a critical consideration in both veterinary and human medicine.

-

Pharmacokinetic Modulation: The findings support the development of ABCG2 modulators to intentionally alter the pharmacokinetic properties of therapeutic agents, for example, to increase their oral bioavailability or penetration into sanctuary sites like the central nervous system.[4]

Future research should focus on characterizing the specific ABCG2 transporters in key parasites, such as Fasciola hepatica, and confirming that TCBZSO has a similar inhibitory effect on them. Furthermore, exploring the precise molecular interactions between TCBZSO and the transporter's binding pocket could facilitate the design of more potent and specific inhibitors to combat parasite drug resistance.

References

- 1. The Anthelmintic Triclabendazole and Its Metabolites Inhibit the Membrane Transporter ABCG2/BCRP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of ABC transporters in veterinary drug research and parasite resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Importance of ABC Transporters in the Survival of Parasitic Nematodes and the Prospect for the Development of Novel Control Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. What are ABCG2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. The anthelmintic triclabendazole and its metabolites inhibit the membrane transporter ABCG2/BCRP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of ABCG2/BCRP in biology and medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ABCG2 inhibition as a therapeutic approach for overcoming multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Anthelmintic Spectrum of Triclabendazole Sulfoxide: A Technical Guide

Introduction

Triclabendazole (TCBZ), a member of the benzimidazole class of anthelmintics, stands as the primary therapeutic agent for the treatment of fascioliasis, a parasitic disease caused by liver flukes of the Fasciola genus.[1][2] Following oral administration, TCBZ is rapidly metabolized in the host's liver into its active metabolites, primarily triclabendazole sulfoxide (TCBZ-SO) and, to a lesser extent, triclabendazole sulfone (TCBZ-SO2).[3][4][5] TCBZ-SO is considered the principal active moiety responsible for the drug's potent flukicidal activity.[6][7][8] This technical guide provides an in-depth examination of the anthelmintic spectrum of this compound, its mechanism of action, and the experimental methodologies used to characterize its efficacy.

Anthelmintic Spectrum

Triclabendazole is characterized by a narrow spectrum of anthelmintic activity, demonstrating high efficacy against specific trematodes while having minimal effect on nematodes and cestodes.[3][9]

-

Fasciola species: The primary targets of TCBZ and its sulfoxide metabolite are the liver flukes Fasciola hepatica and Fasciola gigantica.[3][10] A key therapeutic advantage is its high efficacy against both mature (adult) and immature stages of these parasites, which is crucial for controlling the pathology associated with fluke migration through the liver.[1][2][11]

-

Paragonimus species: TCBZ also exhibits activity against lung flukes of the Paragonimus genus.[3][10]

-

Echinococcus multilocularis: In vitro studies have shown that TCBZ and TCBZ-SO can induce damage to the larval stage of Echinococcus multilocularis, the causative agent of alveolar echinococcosis, suggesting potential for further investigation.[12]

-

Limited Activity: The drug has demonstrated minimal to no significant activity against nematodes, cestodes (tapeworms), and other trematodes not listed above.[3][13]

Mechanism of Action

While the complete mechanism of action is not fully elucidated, the primary mode of action for triclabendazole and its active metabolites involves the disruption of microtubule-dependent processes within the parasite.[3][4][5]

This compound is absorbed through the tegument (the outer body covering) of the fluke.[4][11] Inside the parasite, it binds to β-tubulin, inhibiting the polymerization of tubulin into microtubules.[1][11][14] Microtubules are essential components of the parasite's cytoskeleton, vital for maintaining cell structure, intracellular transport, and cell division. The disruption of microtubule formation leads to:

-

Disruption of the tegumental surface, leading to swelling and blebbing.[4][7]

-

Inhibition of spermatogenesis and embryonic cell development.[4]

Other proposed mechanisms include a decrease in the parasite's resting membrane potential and the inhibition of adenylyl cyclase activity, which would affect cellular signaling and metabolism.[3][11]

Pharmacokinetics and Metabolism

Triclabendazole is a prodrug that requires metabolic activation to exert its anthelmintic effect. After oral administration, particularly with food to enhance absorption, TCBZ is extensively metabolized by hepatic enzymes.[3][4][15]

-

Metabolic Pathway: The primary metabolic step is the oxidation of TCBZ to the active this compound (TCBZ-SO), a reaction mainly catalyzed by the cytochrome P450 enzyme CYP1A2, with minor contributions from other CYPs.[3][4] TCBZ-SO is further metabolized, principally by CYP2C9, to the less active triclabendazole sulfone (TCBZ-SO2).[3][4]

Pharmacokinetic Parameters of TCBZ Metabolites

The following table summarizes key pharmacokinetic parameters in humans after a single 10 mg/kg oral dose of TCBZ administered with a meal.[4][15][16]

| Parameter | Triclabendazole (Parent Drug) | This compound (TCBZ-SO) | Triclabendazole Sulfone (TCBZ-SO2) |

| Median Tmax (hours) | 3 - 4 | 3 - 4 | ~24 (in pigs) |

| Mean Cmax (μmol/L) | 1.16 | 38.6 | 2.29 |

| Mean AUC (μmol·h/L) | 5.72 | 386 | 30.5 |

| Plasma Protein Binding | ~97% | ~98% | ~99% |

| Elimination Half-life (hours) | ~8 | ~14 | ~11 |

Data compiled from multiple sources.[3][4][16][17][18][19]

Quantitative Efficacy Data

The efficacy of triclabendazole and its metabolites has been quantified in numerous in vivo and in vitro studies.

In Vivo Efficacy against Fasciola hepatica (Rat Model)

| Compound | Dose (mg/kg) | Efficacy (Worm Burden Reduction) | Target Stage | Reference |

| Triclabendazole | 2.7 | 50% (ED₅₀) | Adult | [20] |

| Triclabendazole | 11.7 | 95% (ED₉₅) | Adult | [20] |

| Triclabendazole | 5.0 | 56.8% | Adult | [20] |

| Triclabendazole | 5.0 | 12.8% | Juvenile | [20] |

| Triclabendazole | 40.0 | 99% | Adult | [13] |

In Vitro Efficacy against Various Helminths

| Compound | Concentration (μg/mL) | Effect | Target Organism | Reference |

| Triclabendazole | 2.5 | Activity noted | Fasciola hepatica | [13] |

| Triclabendazole | 0.5 | Activity noted | Hymenolepis diminuta | [13] |

| Triclabendazole | 50.0 | Activity noted | Schistosoma mansoni | [13] |

| TCBZ-SO & TCBZ-SO2 | Not specified | Killed 50-67% of flukes | Adult F. hepatica | [20] |

| Triclabendazole | 15.0 | Tegumental swelling & blebbing | Adult F. hepatica | [7] |

| TCBZ-SO | 15.0 | Tegumental swelling & blebbing | Adult F. hepatica | [7] |

| Triclabendazole | 20.0 | Maximum vesicle damage (12 days) | E. multilocularis larvae | [12] |

| TCBZ-SO | 20.0 | Maximum vesicle damage (20 days) | E. multilocularis larvae | [12] |

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in the Rat Model

This protocol outlines a typical procedure for evaluating the in vivo efficacy of TCBZ-SO against F. hepatica.

-

Animal Model: Laboratory rats are used as the definitive host model.

-

Infection: Rats are orally infected with a standardized number of F. hepatica metacercariae. Infections are allowed to establish for several weeks to target either juvenile (e.g., 3-4 weeks post-infection) or adult flukes (>8 weeks post-infection).[20]

-

Drug Administration: Animals are divided into treatment and control groups. The treatment group receives the test compound (e.g., triclabendazole) via oral gavage at predetermined doses. The control group receives the vehicle only.

-

Necropsy and Worm Recovery: At a specified time post-treatment (e.g., 96 hours), rats are euthanized.[21] The livers and bile ducts are removed and dissected to recover all flukes.

-

Data Analysis: The number of worms recovered from treated animals is compared to the control group. Efficacy is calculated as the percentage reduction in worm burden. Statistical models like negative binomial regression can be used to analyze dose-response relationships.[20]

Protocol 2: In Vitro Susceptibility and Motility Assay

This protocol describes a method for assessing the direct effect of TCBZ-SO on adult flukes.[6][22]

-

Parasite Collection: Adult F. hepatica are collected from the bile ducts of naturally infected livestock (e.g., cattle) at an abattoir.[6][23]

-

Incubation: Flukes are washed and placed individually or in small groups into culture plates containing a suitable medium (e.g., RPMI-1640).

-

Drug Exposure: TCBZ-SO, dissolved in a solvent like DMSO, is added to the culture medium at various concentrations. Control wells contain the medium and solvent only.

-

Viability Assessment: Fluke viability is assessed at set time points (e.g., 24, 48, 72 hours). A common method is a visual motility score, where movement is ranked on a scale (e.g., from 4 for normal activity to 0 for death/no movement).[6][22] Tegumental damage can also be assessed via microscopy.[7]

-

Data Analysis: The motility scores or percentage of dead flukes at each concentration and time point are recorded. This allows for the determination of effective concentrations and the characterization of susceptibility or resistance profiles.[6]

Resistance to Triclabendazole

The widespread use of triclabendazole has led to the emergence of resistant F. hepatica populations in livestock, and occasionally in humans.[1][3][14] The mechanisms of resistance are multifactorial and not fully understood, but research suggests several possibilities:

-

Altered Drug Metabolism: Resistant flukes may exhibit an increased rate of metabolism of the active TCBZ-SO to the less active TCBZ-SO2 metabolite, effectively deactivating the drug more quickly.[6][24]

-

Changes in Drug Transport: Alterations in drug uptake or an increase in the activity of efflux pumps (like P-glycoproteins) could reduce the intracellular concentration of TCBZ-SO in the parasite.[6][21]

-

Target Site Modification: While not definitively proven, mutations in the β-tubulin gene could potentially alter the binding site for TCBZ-SO, reducing its inhibitory effect.

Studies have shown that TCBZ resistance is a heritable, dominant genetic trait, which suggests that once it emerges, it can spread rapidly within a parasite population.[25]

Conclusion

This compound is the principal active metabolite responsible for the narrow-spectrum, potent flukicidal activity of its parent drug, triclabendazole. Its primary efficacy is directed against immature and adult stages of Fasciola hepatica and Fasciola gigantica. The mechanism of action is centered on the disruption of microtubule integrity within the parasite, leading to catastrophic failure of essential cellular functions. While highly effective, the emergence of resistance, potentially driven by enhanced drug metabolism and transport within the parasite, poses a significant threat to its continued use. Understanding the specific spectrum, mechanism, and quantitative efficacy of TCBZ-SO is critical for optimizing its clinical use and developing strategies to mitigate the spread of resistance.

References

- 1. avensonline.org [avensonline.org]

- 2. researchgate.net [researchgate.net]

- 3. drugs.com [drugs.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Triclabendazole? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Triclabendazole in the treatment of human fascioliasis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scops.org.uk [scops.org.uk]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. In vitro efficacy of triclabendazole and clorsulon against the larval stage of Echinococcus multilocularis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anthelmintic activity of triclabendazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effect of food on the bioavailability of triclabendazole in patients with fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. fao.org [fao.org]

- 18. Pharmacokinetics and efficacy of triclabendazole in goats with induced fascioliasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics of triclabendazole in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In Vivo and In Vitro Sensitivity of Fasciola hepatica to Triclabendazole Combined with Artesunate, Artemether, or OZ78 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The Differences in the Susceptibility Patterns to this compound in Field Isolates of Fasciola hepatica Are Associated with Geographic, Seasonal, and Morphometric Variations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. A major locus confers triclabendazole resistance in Fasciola hepatica and shows dominant inheritance - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of the Metabolite: Unraveling the Superior Biological Activity of Triclabendazole Sulfoxide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Triclabendazole (TCBZ), a potent benzimidazole anthelmintic, is the cornerstone of treatment for fascioliasis, a parasitic disease caused by the liver flukes Fasciola hepatica and Fasciola gigantica. However, the parent compound is, in fact, a prodrug. Its remarkable efficacy is primarily attributed to its sulfoxide metabolite, triclabendazole sulfoxide (TCBZSO). This technical guide provides a comprehensive analysis of the comparative biological activity of TCBZ and TCBZSO, delving into their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. This document is intended to serve as a detailed resource for researchers and professionals involved in anthelmintic drug discovery and development.

Introduction

Fascioliasis poses a significant threat to both livestock productivity and human health globally. The introduction of triclabendazole revolutionized the control of this disease due to its high efficacy against both mature and immature stages of the parasite. A critical aspect of TCBZ's pharmacology is its rapid and extensive metabolism in the host's liver. This biotransformation process is not a detoxification step but rather an activation, converting the parent compound into its pharmacologically active metabolites, principally this compound (TCBZSO) and to a lesser extent, triclabendazole sulfone (TCBZSO2). Understanding the distinct biological activities of the parent compound and its primary metabolite is paramount for optimizing treatment strategies and combating the growing threat of drug resistance.

Metabolic Activation of Triclabendazole

Following oral administration, triclabendazole is absorbed and undergoes extensive first-pass metabolism in the liver.[[“]] The initial and most critical step is the oxidation of the sulfur atom in the TCBZ molecule to form TCBZSO. This reaction is primarily catalyzed by cytochrome P450 enzymes, with CYP1A2 playing a major role.[2] TCBZSO is the most abundant metabolite found in the plasma and is considered the principal active moiety responsible for the flukicidal effects of the drug.[3] A further oxidation step can convert TCBZSO to triclabendazole sulfone (TCBZSO2).

Mechanism of Action: A Tale of Two Molecules

The primary mechanism of action for benzimidazole anthelmintics, including TCBZ and its metabolites, is the disruption of microtubule polymerization in the parasite's cells.[4] Microtubules are essential cytoskeletal components involved in vital cellular processes such as cell division, motility, and intracellular transport.

Triclabendazole and its active metabolites, particularly TCBZSO, bind to the parasite's β-tubulin subunit, preventing its polymerization into microtubules.[5] This disruption leads to a cascade of downstream effects, including impaired cellular integrity, inhibited motility, and ultimately, the death of the fluke. While both the parent compound and its sulfoxide metabolite target β-tubulin, in vitro studies suggest that TCBZSO is more potent in inducing these disruptive effects.

Quantitative Comparison of Biological Activity

The superior biological activity of this compound over the parent compound is evident in both in vivo and in vitro studies. While direct comparative IC50 values are not consistently reported across the literature, the collective evidence points towards the enhanced potency of the metabolite.

Table 1: In Vivo Efficacy of Triclabendazole against Adult Fasciola hepatica in Rats

| Compound | ED50 (mg/kg) | ED95 (mg/kg) | Host | Reference |

| Triclabendazole | 2.7 | 11.7 | Rat | [6] |

ED50: Effective dose to reduce worm burden by 50%. ED95: Effective dose to reduce worm burden by 95%.

Table 2: Comparative In Vitro Effects of Triclabendazole and its Metabolites on Fasciola hepatica

| Compound | Concentration | Duration | Observed Effect | Reference |

| Triclabendazole | 15 µg/mL | 72 hours | Moderate activity on adult flukes. More effective against juvenile flukes. | [6] |

| This compound | 15 µg/mL | 72 hours | Decreased movement and death of 50-67% of adult flukes. | [6] |

| Triclabendazole | 15 µg/mL | 24 hours | Tegumental swelling and blebbing. | [3] |

| This compound | 15 µg/mL | 24 hours | More disruptive to the posterior tegument than TCBZ. | [3] |

| Triclabendazole Sulfone | 15 µg/mL | 24 hours | More disruptive to the anterior tegument than TCBZ. | [3] |

| Triclabendazole | 5, 10, 20 nmol/mL | 12 hours | No significant effect on egg hatchability. | [7] |

| This compound | 5, 10, 20 nmol/mL | 12 hours | No significant effect on egg hatchability. | [7] |

Detailed Experimental Protocols

The evaluation of the biological activity of anthelmintic compounds relies on a suite of standardized in vitro and in vivo assays. The following are detailed methodologies for key experiments cited in the literature.

In Vitro Fluke Motility Assay

This assay assesses the effect of a compound on the motor activity of adult flukes.

-

Materials:

-

Adult Fasciola hepatica flukes (obtained from infected bovine or ovine livers).

-

RPMI-1640 culture medium supplemented with antibiotics.

-

Multi-well plates (e.g., 24-well).

-

Test compounds (Triclabendazole, this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Incubator (37°C, 5% CO2).

-

Stereomicroscope.

-

-

Procedure:

-

Adult flukes are collected from the bile ducts of infected livers at a local abattoir and washed in pre-warmed culture medium.

-

Individual flukes are placed in the wells of a multi-well plate containing fresh, pre-warmed culture medium.

-

Flukes are allowed to acclimatize for a period of 1-2 hours in the incubator.

-

The test compounds are added to the wells at various concentrations. A solvent control (e.g., DMSO) is also included.

-

The motility of the flukes is observed and scored at regular intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours) under a stereomicroscope.

-

Motility is typically scored on a scale of 0 to 3 or 4, where the highest score represents normal, vigorous movement and 0 represents complete paralysis or death.[6]

-

Tegumental Damage Assessment using Electron Microscopy

This method evaluates the ultrastructural damage to the fluke's outer surface (tegument) following drug exposure.

-

Materials:

-

Adult Fasciola hepatica flukes.

-

Culture medium and test compounds as described for the motility assay.

-

Fixatives: Glutaraldehyde, osmium tetroxide.

-

Dehydrating agents: Ethanol series.

-

Critical point dryer.

-

Sputter coater (for Scanning Electron Microscopy - SEM).

-

Resin for embedding (for Transmission Electron Microscopy - TEM).

-

Ultramicrotome (for TEM).

-

Scanning Electron Microscope and Transmission Electron Microscope.

-

-

Procedure:

-

Flukes are incubated with the test compounds as described in the motility assay for a predetermined duration (e.g., 24 hours).

-

For SEM:

-

Flukes are fixed in glutaraldehyde, followed by post-fixation in osmium tetroxide.

-

They are then dehydrated through a graded series of ethanol.

-

The samples are critical point dried, mounted on stubs, and sputter-coated with gold.

-

The tegumental surface is then examined using an SEM.

-

-

For TEM:

-

Flukes are fixed and dehydrated as for SEM.

-

They are then infiltrated with and embedded in resin.

-

Ultrathin sections are cut using an ultramicrotome, stained with uranyl acetate and lead citrate, and examined using a TEM.

-

-

References

- 1. consensus.app [consensus.app]

- 2. dot | Graphviz [graphviz.org]

- 3. researchgate.net [researchgate.net]

- 4. Triclabendazole biotransformation and comparative diffusion of the parent drug and its oxidized metabolites into Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triclabendazole-resistant Fasciola hepatica: beta-tubulin and response to in vitro treatment with triclabendazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vivo and In Vitro Sensitivity of Fasciola hepatica to Triclabendazole Combined with Artesunate, Artemether, or OZ78 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Discovery and Development of Triclabendazole: A Comprehensive Technical Guide for Researchers

Introduction

Fascioliasis, a parasitic disease caused by the liver flukes Fasciola hepatica and Fasciola gigantica, poses a significant threat to both livestock and human health globally.[1][2] While historically difficult to treat, the discovery and development of triclabendazole marked a pivotal moment in the control of this neglected tropical disease. This benzimidazole derivative stands out for its high efficacy against both mature and immature stages of the parasite, a feature not commonly found in other flukicides.[3][4] This technical guide provides an in-depth overview of the journey of triclabendazole from its veterinary origins to its current status as the drug of choice for human fascioliasis, with a focus on its mechanism of action, pharmacokinetic profile, and the key experimental findings that have underpinned its development.

1. Discovery and Historical Development

Triclabendazole, chemically known as 6-chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzimidazole, was initially developed and marketed by Ciba (now Novartis) as Fasinex® for the treatment of fascioliasis in domestic livestock, and it has been in veterinary use since 1983.[1][2] Recognizing its potential for human application, a collaboration between the World Health Organization (WHO) and Ciba was initiated in the 1990s to develop triclabendazole for human use.[1][2] This was spurred by the discontinuation of older, more toxic treatments like emetine and bithionol.[1]

Following extensive clinical trials, triclabendazole was approved for human use in Egypt in 1997 and in France in 2002.[1] Subsequently, a donation program was established by the manufacturer, administered by the WHO, to provide the drug in endemic countries.[1] In February 2019, the U.S. Food and Drug Administration (FDA) approved triclabendazole (marketed as Egaten®) for the treatment of human fascioliasis in patients aged six years and older.[1]

2. Chemical Synthesis

The synthesis of triclabendazole has been approached through various routes. One common method involves the reaction of 4-chloro-5-(2,3-dichlorophenoxy)-1,2-benzenediamine with carbon disulfide to form a benzimidazole thione intermediate. This intermediate is then subjected to an alkylation reaction with dimethyl sulfate to yield triclabendazole.[5][6] An alternative synthesis strategy starts with 1,2,3-trichlorobenzene, which is hydrolyzed to prepare 2,3-dichlorophenol sodium. This then reacts with 4,5-dichloro-2-nitroaniline.[7] The resulting intermediate undergoes further reactions, including a reductive ring closure and methylation, to produce triclabendazole.[7]

3. Mechanism of Action

The precise mechanism of action of triclabendazole is not fully elucidated but is believed to be multifactorial.[1][8] The primary proposed mechanism involves the disruption of microtubule-based processes within the parasite.[9] Triclabendazole and its active metabolites, triclabendazole sulfoxide and triclabendazole sulfone, are absorbed through the tegument (the outer body covering) of both immature and mature flukes.[8][10] Once inside the parasite, these compounds are thought to bind to β-tubulin, inhibiting its polymerization into microtubules.[3][9] Microtubules are essential components of the cytoskeleton, crucial for maintaining cell structure, motility, and intracellular transport.[9] Disruption of these structures leads to impaired cellular functions, including motility and spermatogenesis, ultimately resulting in the death of the parasite.[8][10]

Another proposed mechanism involves the interference with the parasite's energy metabolism.[9] Triclabendazole may inhibit key enzymes within the mitochondria, leading to a reduction in ATP production and a subsequent energy deficit that contributes to the parasite's demise.[9] Some studies also suggest that triclabendazole may inhibit adenylate cyclase activity, which would have widespread effects on the fluke's metabolism due to the role of cyclic adenosine monophosphate (cAMP) as a second messenger.[2][11]

4. Pharmacokinetics

The pharmacokinetic profile of triclabendazole is characterized by its rapid metabolism into active metabolites.

Table 1: Pharmacokinetic Parameters of Triclabendazole and its Metabolites in Humans

| Parameter | Triclabendazole | This compound | Triclabendazole Sulfone |

| Tmax (hours) | 3 - 4 | 3 - 4 | ~25.6 (in goats) |

| Cmax (μmol/L) | 1.16 | 38.6 | 2.29 |

| AUC (μmol∙h/L) | 5.72 | 386 | 30.5 |

| Plasma Protein Binding (%) | 96.7 | 98.4 | 98.8 |

| Elimination Half-life (hours) | ~8 | ~14 | ~11 |

Data compiled from human studies with a single oral dose of 10 mg/kg with a 560-kcal meal.[8] Tmax for the sulfone metabolite in humans is not explicitly stated, the value provided is from studies in goats.[12]

-

Absorption: Triclabendazole is administered orally, and its absorption is significantly enhanced when taken with food.[10][13] Administration with a meal can increase the peak plasma concentrations and the area under the curve (AUC) of both the parent drug and its active sulfoxide metabolite by two to three times.[8][13]

-

Metabolism: After absorption, triclabendazole undergoes extensive first-pass metabolism in the liver.[9] It is primarily metabolized by the cytochrome P450 enzyme CYP1A2 into its active sulfoxide metabolite.[8][10] This sulfoxide metabolite is further metabolized, mainly by CYP2C9, to the active sulfone metabolite.[8][13]

-

Distribution: Triclabendazole and its metabolites are highly bound to plasma proteins.[8] The active metabolites concentrate in the bile, which is advantageous as this is where the adult liver flukes reside.[9]

-

Excretion: In animal studies, triclabendazole and its metabolites are primarily excreted in the feces via the biliary tract (approximately 90%), with less than 10% excreted in the urine.[8][13] Data on excretion in humans is limited.[8][13]

5. Efficacy of Triclabendazole

The efficacy of triclabendazole has been demonstrated in a range of in vitro, in vivo, and clinical studies.

5.1. In Vitro Studies

In vitro studies have been crucial in elucidating the direct effects of triclabendazole and its metabolites on Fasciola flukes.

Table 2: Summary of In Vitro Efficacy of Triclabendazole and its Metabolites

| Compound | Target Stage | Concentration | Observation | Reference |

| Triclabendazole | Adult F. hepatica | N/A | Moderate activity | [14] |

| This compound | Adult F. hepatica | N/A | Decreased movement and death of 50-67% of flukes | [14] |

| Triclabendazole Sulfone | Adult F. hepatica | N/A | Decreased movement and death of 50-67% of flukes | [14] |

| Triclabendazole | Larval E. multilocularis | 20 µg/ml | Maximum vesicle damage within 12 days | [15] |

| This compound | Larval E. multilocularis | 20 µg/ml | Maximum vesicle damage within 20 days | [15] |

5.2. In Vivo Studies (Animal Models)

Animal models have been instrumental in establishing the efficacy of triclabendazole against different developmental stages of Fasciola and in determining optimal dosing regimens.

Table 3: Summary of In Vivo Efficacy of Triclabendazole in Animal Models

| Animal Model | Fasciola Species | Treatment Regimen | Efficacy | Reference |

| Sheep | F. hepatica (susceptible) | 10 mg/kg | 99.8% reduction in fluke burden | [16] |

| Sheep | F. hepatica (resistant) | 10 mg/kg | 10.8% reduction in fluke burden | [16] |

| Calves | F. hepatica | 6 mg/kg | 100% reduction in fluke burden | [17] |

| Calves | F. hepatica | 12 mg/kg | 100% reduction in fluke burden | [17] |

| Goats | F. hepatica (immature) | N/A | 100% | [12] |

| Rabbits | F. gigantica | 10 mg/kg | 93.75-100% reduction in fluke burden | [18] |

5.3. Clinical Trials (Human Studies)

Clinical trials in humans have confirmed the high efficacy and good tolerability of triclabendazole for the treatment of fascioliasis.

Table 4: Summary of Efficacy of Triclabendazole in Human Clinical Trials

| Study Population | Treatment Regimen | Cure Rate (Egg Negative) | Follow-up Period | Reference |

| 24 asymptomatic individuals | 10 mg/kg single dose | 79.2% | 2 months | [19] |

| 94 patients in Iran | 5 mg/kg for 3 days | 86.6% | 60 days | [20] |

| 77 patients | Two 10 mg/kg doses, 12h apart | 92% | 60 days | [1] |

The currently recommended dosage by the US FDA is two 10 mg/kg doses given 12 hours apart.[1]

6. Experimental Protocols

Detailed experimental protocols are fundamental to the reliable assessment of anthelmintic efficacy.

6.1. In Vitro Efficacy Assessment

-

Parasites: Adult or juvenile Fasciola hepatica are collected from the bile ducts of experimentally or naturally infected animals.

-

Culture Medium: Flukes are maintained in a suitable culture medium, such as Krebs-Ringer Tris buffer, often supplemented with glucose and antibiotics.

-

Drug Preparation: Triclabendazole and its metabolites are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted to the desired concentrations in the culture medium.

-

Incubation: Flukes are incubated in the drug-containing medium for a specified period (e.g., 24-72 hours) at a constant temperature (e.g., 37°C).

-

Assessment of Viability: Fluke viability is assessed based on motility, observed either visually or using an automated motility meter. Tegumental damage can be evaluated using scanning electron microscopy (SEM).

6.2. In Vivo Efficacy Assessment (Controlled Efficacy Test)

-

Animal Model: Commonly used models include sheep, cattle, and goats.

-

Infection: Animals are experimentally infected with a known number of Fasciola metacercariae.

-

Treatment: At a specific time post-infection (to target different fluke stages), animals are treated with triclabendazole at various dose levels. A control group remains untreated.

-

Fecal Egg Counts: Fecal samples are collected before and after treatment to monitor egg shedding.

-

Fluke Burden Determination: At the end of the study period, animals are euthanized, and their livers and bile ducts are carefully examined to recover and count the remaining flukes. Efficacy is calculated as the percentage reduction in fluke numbers in the treated groups compared to the control group.

References

- 1. Triclabendazole in the treatment of human fascioliasis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijprajournal.com [ijprajournal.com]

- 3. avensonline.org [avensonline.org]

- 4. Triclabendazole: new skills to unravel an old(ish) enigma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2012070068A2 - Process for preparation of triclabendazole - Google Patents [patents.google.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. CN103360323A - Preparation method of triclabendazole - Google Patents [patents.google.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is the mechanism of Triclabendazole? [synapse.patsnap.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics and efficacy of triclabendazole in goats with induced fascioliasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. In Vivo and In Vitro Sensitivity of Fasciola hepatica to Triclabendazole Combined with Artesunate, Artemether, or OZ78 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro efficacy of triclabendazole and clorsulon against the larval stage of Echinococcus multilocularis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An experimental study on triclabendazole resistance of Fasciola hepatica in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Efficacy of triclabendazole against Fasciola hepatica and Fascioloides magna in naturally infected calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Treatment of human chronic fascioliasis with triclabendazole: drug efficacy and serologic response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mjiri.iums.ac.ir [mjiri.iums.ac.ir]

Triclabendazole Sulfoxide: A Technical Guide to the Primary Active Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triclabendazole is a potent anthelmintic agent, primarily used in the treatment of fascioliasis. Its efficacy is largely attributed to its rapid and extensive metabolism in the host to its sulfoxide derivative, triclabendazole sulfoxide. This technical guide provides an in-depth overview of this compound, focusing on its role as the primary active metabolite. It details the metabolic pathway, mechanism of action, pharmacokinetic profile, and relevant experimental protocols for its study. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through logical diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Triclabendazole, a benzimidazole anthelmintic, is the drug of choice for treating infections caused by the liver flukes Fasciola hepatica and Fasciola gigantica. Unlike other benzimidazoles, its primary therapeutic activity is not exerted by the parent drug but by its main metabolite, this compound. This metabolite is formed through oxidation in the host's liver and demonstrates potent activity against both immature and adult stages of the parasite. Understanding the pharmacology of this compound is therefore crucial for optimizing treatment strategies and for the development of new anthelmintic agents.

Metabolism of Triclabendazole